Shishijimicin A

Cytotoxicity Enediyne antibiotics Cancer cell lines

Shishijimicin A (503860-50-2) is a scarce marine enediyne ADC payload distinguished by its β-carboline disaccharide domain. Unlike calicheamicin, it exhibits unique dual DNA binding—minor groove binding plus intercalation—conferring distinct sequence selectivity and pharmacological profiles. Its total synthesis (2015) and streamlined analog synthesis (2018) enable systematic SAR and functionalized linker attachment via the phenolic moiety. Procure for novel ADC linker-payload optimization, target validation, or DNA damage response studies. A mechanistically differentiated alternative to calicheamicin-based ADCs with picomolar potency.

Molecular Formula C46H52N4O12S4
Molecular Weight 981.2 g/mol
Cat. No. B12411885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShishijimicin A
Molecular FormulaC46H52N4O12S4
Molecular Weight981.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC
InChIInChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1
InChIKeyFVNYJZKDBPDHIP-NATOZQEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shishijimicin A for Research Procurement: Potency, Class, and ADC Payload Profile


Shishijimicin A (CAS: 503860-50-2) is a scarce marine natural product belonging to the calicheamicin-like, 10-membered ring enediyne antitumor antibiotic class, isolated from the ascidian Didemnum proliferum [1]. Its structure features a novel sugar component—a conjugation of a hexose and β-carboline—attached to the calicheamicinone aglycone, a molecular architecture that distinguishes it from other enediynes [2]. This compound has attracted significant research interest due to its extremely high cytotoxic potency (IC50 values in the low picomolar range) and its suitability as a payload for the design and synthesis of targeted antibody-drug conjugates (ADCs) [3]. Its structural complexity has been a formidable challenge, with the first total synthesis achieved in 2015 and an improved, streamlined synthesis enabling analog development reported in 2018 [4].

Shishijimicin A: Why Enediyne Payload Substitution Introduces Undefined Risk in ADC Programs


Substituting Shishijimicin A with other enediyne payloads, such as calicheamicin, is not a straightforward replacement due to significant differences in their DNA-binding and cleavage profiles, which directly impact therapeutic index and linker-drug design in ADC development. While both share the same enediyne warhead, the peripheral 'decorating' moieties, including the β-carboline disaccharide of Shishijimicin A, confer distinct DNA interaction modes and, consequently, unique pharmacological behaviors [1]. For instance, Shishijimicin A exhibits a novel binding mode involving both minor groove binding and intercalation, which is distinct from the primarily minor groove binding of calicheamicin [2]. This translates to differences in sequence selectivity and may result in different efficacy and toxicity profiles when conjugated to an antibody. Furthermore, the distinct chemical handles present on the Shishijimicin A scaffold, such as the phenolic moiety, enable conjugation strategies that are not applicable to all enediynes, making a simple payload swap a complex and scientifically risky endeavor [3].

Shishijimicin A: Quantifying Differentiation Versus Analog and In-Class Comparators


Shishijimicin A Cytotoxicity: Quantitative Comparison to Namenamicin in Three Cell Lines

Shishijimicin A demonstrates significantly higher potency compared to the structurally related marine natural product, namenamicin. A direct comparison in the same study showed Shishijimicin A was nearly 10-fold more active than namenamicin across three different cancer cell lines [1]. This quantitative difference is critical for selection in highly sensitive assays or where a lower payload concentration is desirable in ADC applications.

Cytotoxicity Enediyne antibiotics Cancer cell lines

Shishijimicin A ADC Performance: In Vitro Comparison to Clinically Approved Kadcyla®

The pharmacological profile of at least two Shishijimicin A-based antibody-drug conjugates (ADCs) compares favorably with that of the clinically approved ADC Kadcyla® (ado-trastuzumab emtansine) [1]. This comparison is made at the ADC level, which is a more relevant benchmark for therapeutic development than simple payload potency. The study identified linker-drugs with promising in vitro plasma stability and excellent targeted cytotoxicity and specificity [1].

Antibody-Drug Conjugates (ADCs) Targeted therapy Payload pharmacology

Shishijimicin A Analogs: Enabling SAR Studies Through Total Synthesis and Functionalization

The total synthesis of Shishijimicin A has enabled the design and synthesis of a series of analogs equipped with appropriate functionalities for linker attachment [1]. This is a critical differentiator from analogs that lack accessible synthetic routes or modifiable chemical handles. The ability to introduce specific linker attachment points directly onto the Shishijimicin A scaffold allows for systematic structure-activity relationship (SAR) studies and the optimization of linker-drug stability and release kinetics, which are essential for effective ADC development [1].

Total synthesis Structure-activity relationship (SAR) ADC linker attachment

Shishijimicin A vs. Calicheamicin: Mechanistic Differentiation in DNA Cleavage

While both Shishijimicin A and calicheamicin γ1I induce DNA damage, their modes of DNA interaction differ. Studies confirm that Shishijimicin A binds to the minor groove of double-stranded DNA and that its β-carboline moiety additionally contributes to binding through intercalation [1]. This dual binding mode (minor groove binding + intercalation) is distinct from the primarily minor groove binding mediated by the aryltetrasaccharide tail of calicheamicin [2]. Furthermore, the study concluded that Shishijimicin A's observed double-strand DNA cleavage and very low sequence selectivity may account for its extraordinary cytotoxicity [1].

DNA binding Mechanism of action Sequence selectivity

Shishijimicin A: High-Value Research Applications Stemming from Proven Evidence


Design and Evaluation of Next-Generation Antibody-Drug Conjugates (ADCs)

Shishijimicin A is a prime candidate as a payload for ADC development. Evidence shows that its total synthesis has enabled the creation of analogs with functional groups for linker attachment, and the resulting ADCs have demonstrated excellent in vitro targeted cytotoxicity and specificity, with pharmacological profiles comparable to the approved ADC Kadcyla® [1]. This makes Shishijimicin A an ideal selection for research programs focused on optimizing linker-payload combinations, evaluating new tumor targets, or seeking a mechanistically differentiated alternative to calicheamicin-based ADCs [2].

Structure-Activity Relationship (SAR) Studies of Enediyne Payloads

The successful total synthesis and streamlined approach to Shishijimicin A and its analogs provide a robust platform for systematic SAR studies [1]. Researchers can procure the parent compound and key intermediates to explore how modifications to the β-carboline disaccharide domain or the enediyne core impact DNA binding affinity, sequence selectivity, and resultant cytotoxicity [2]. This is critical for understanding the molecular basis of its high potency and for rationally designing future generations of payloads with improved therapeutic indices.

Investigating DNA Damage Response and Repair Mechanisms

Due to its unique and well-characterized DNA binding and cleavage mode (minor groove binding coupled with intercalation), Shishijimicin A is a valuable tool for probing cellular responses to specific types of DNA lesions [1]. Its low sequence selectivity and ability to generate double-strand breaks in unprotected linker DNA regions can be exploited to study DNA repair pathways, cell cycle checkpoints, and mechanisms of apoptosis in cancer cells, especially when compared to agents like calicheamicin that have different DNA interaction profiles [2].

Synthetic Chemistry and Total Synthesis Methodology Development

Shishijimicin A represents a significant and well-documented challenge in organic synthesis. The published total syntheses, including the improved streamlined version, serve as benchmarks for the development and validation of new synthetic methodologies for complex, sulfur-containing enediyne architectures [1]. Procuring the natural product can serve as an authentic standard for analytical comparison, and intermediates from its synthesis can be used to explore novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shishijimicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.